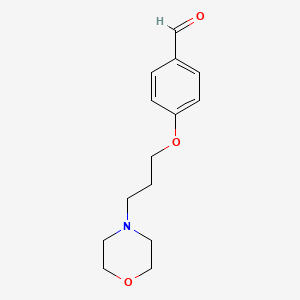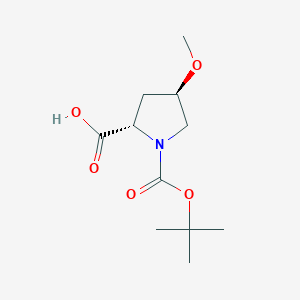
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like “4-(3-Morpholin-4-YL-propoxy)-benzaldehyde” would likely feature a benzaldehyde core with a morpholine ring attached via a propoxy linker . The exact 3D conformation would depend on the specific substituents and their steric and electronic effects .
Physical And Chemical Properties Analysis
Based on the structure, “this compound” is likely to be a solid under standard conditions. It’s likely to have moderate water solubility due to the presence of the polar morpholine ring and aldehyde group .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research has been conducted on the synthesis and application of 4-(3-Morpholin-4-yl-propoxy)-benzaldehyde derivatives in the formation of complex organic structures. For example, Moshkin and Sosnovskikh (2013) explored the reaction of 5-aryloxazolidines with arylmagnesium bromides to create N-benzyl-β-hydroxyphenethylamines, which are precursors for 4-aryl-1,2,3,4-tetrahydroisoquinolines. These compounds have potential applications in the synthesis of alkaloid-like molecules (Moshkin & Sosnovskikh, 2013).
Spectroscopic and Theoretical Studies
Detailed spectroscopic and theoretical analyses of morpholine derivatives have been performed to understand their physicochemical properties. Priyanka et al. (2016) conducted combined experimental and theoretical studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one, revealing insights into its structural and electronic characteristics through FTIR, UV-Vis, NMR spectra, and density functional theory (DFT) calculations (Priyanka, Srivastava, & Katiyar, 2016).
Catalytic Applications
Langdon et al. (2014) demonstrated the chemoselective catalysis of cross-benzoin reactions by morpholinone- and piperidinone-derived triazolium salts. These reactions are crucial for synthesizing benzoin compounds, which are valuable intermediates in organic synthesis (Langdon, Wilde, Thai, & Gravel, 2014).
Synthesis of Novel Compounds with Potential Biological Activities
The synthesis of novel compounds featuring the morpholine moiety and their potential biological activities have been extensively explored. For instance, Kurskova et al. (2021) synthesized derivatives of dihydropyridine with a morpholinium salt, indicating a method for creating compounds with potential biological applications (Kurskova, Dotsenko, Frolov, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2021).
Antioxidant Activities
Gürsoy Kol et al. (2016) synthesized and characterized 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, analyzing their potential antioxidant capacities in vitro, showcasing the role of morpholine derivatives in the development of antioxidant agents (Gürsoy Kol, Yüksek, Manap, & Tokalı, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-morpholin-4-ylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOGMXOCLIIIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524932 |
Source


|
| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71760-44-6 |
Source


|
| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)


![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)





